An In-depth Technical Guide to the Synthesis and Characterization of 1,2,7,8-Diepoxyoctane
An In-depth Technical Guide to the Synthesis and Characterization of 1,2,7,8-Diepoxyoctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,7,8-diepoxyoctane, a valuable bifunctional epoxide intermediate. The document details established synthetic methodologies, including catalytic and biocatalytic approaches, and outlines the key analytical techniques for its characterization. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the synthetic workflow and the logical approach to characterization.
Synthesis of 1,2,7,8-Diepoxyoctane
The primary precursor for the synthesis of 1,2,7,8-diepoxyoctane is 1,7-octadiene (B165261). The epoxidation of the terminal double bonds can be achieved through several methods, most notably through heterogeneous catalysis and microbial fermentation.
Heterogeneous Catalytic Epoxidation
A prominent method for the synthesis of 1,2,7,8-diepoxyoctane involves the use of a polymer-supported molybdenum(VI) catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2][3] This solvent-free approach is considered a greener alternative to traditional methods that use stoichiometric peracids.[2] The reaction proceeds sequentially, first forming the monoepoxide, 7,8-epoxy-1-octene, which is then further epoxidized to the desired 1,2,7,8-diepoxyoctane. By adjusting reaction conditions such as temperature, reaction time, and reactant molar ratios, the selectivity towards the diepoxide can be controlled.[1]
Biocatalytic Synthesis via Fermentation
An alternative and highly selective method for the synthesis of 1,2,7,8-diepoxyoctane is through fermentation using the bacterium Pseudomonas oleovorans.[4][5] This biocatalytic approach can efficiently convert 1,7-octadiene into its corresponding epoxides. The inclusion of a high concentration of an organic solvent like cyclohexane (B81311) in the fermentation medium has been shown to significantly improve the conversion of the substrate to the product.[4] In this system, the formation of 1,2,7,8-diepoxyoctane typically begins in the stationary phase of cell growth and continues until cell death.[5]
Experimental Protocols
Protocol 1: Epoxidation of 1,7-Octadiene using a Polymer-Supported Mo(VI) Catalyst
This protocol is adapted from studies on the optimization of 1,7-octadiene epoxidation.[1][3]
Materials:
-
1,7-octadiene
-
tert-Butyl hydroperoxide (TBHP)
-
Polymer-supported Mo(VI) catalyst (e.g., PBI·Mo)
-
Jacketed glass reactor with a stirrer, condenser, and temperature controller
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., iso-octane)
Procedure:
-
Preheat the jacketed glass reactor to the desired reaction temperature (e.g., 347 K).
-
Charge the reactor with the desired amounts of 1,7-octadiene and TBHP. To favor the formation of the diepoxide, a lower molar ratio of 1,7-octadiene to TBHP compared to that used for monoepoxide synthesis would be employed.
-
Begin stirring the mixture at a constant rate (e.g., 400 rpm).
-
Once the reaction mixture reaches the set temperature, add the polymer-supported Mo(VI) catalyst (e.g., 0.417 mol%).
-
Monitor the reaction progress by taking samples from the reaction mixture at regular intervals.
-
Prepare the samples for GC-MS analysis by adding a known amount of an internal standard.
-
Analyze the samples by GC-MS to determine the conversion of 1,7-octadiene and the formation of 1,2-epoxy-7-octene (B1584060) and 1,2,7,8-diepoxyoctane.
GC-MS Analysis Conditions (Example):
-
GC Column: Capillary column (e.g., 30 m length)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes
-
Ramp to 250 °C at a rate of 10 °C/min
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-400
Protocol 2: Biocatalytic Epoxidation using Pseudomonas oleovorans
This protocol is based on the fermentation method described for the epoxidation of 1,7-octadiene.[4]
Materials:
-
Pseudomonas oleovorans culture
-
Minimal salts medium
-
n-Octane (for cell growth)
-
1,7-octadiene
-
Cyclohexane
-
Baffled shake flasks
-
Incubator shaker
-
Centrifuge
Procedure:
-
Prepare a minimal salts medium in baffled shake flasks.
-
Supplement the medium with n-octane (e.g., 1% v/v) as the carbon source for cell growth and 1,7-octadiene (e.g., 1% v/v) as the substrate for epoxidation.
-
Add cyclohexane to the desired concentration (e.g., up to 90% v/v) to create a two-phase system.
-
Inoculate the medium with a culture of P. oleovorans.
-
Incubate the flasks at 30°C with shaking.
-
Monitor the progress of the fermentation. The formation of 7,8-epoxy-1-octene typically occurs during the exponential growth phase, while the formation of 1,2,7,8-diepoxyoctane predominantly occurs during the stationary phase.
-
After the desired reaction time (e.g., 72 hours), harvest the contents of the flasks.
-
Separate the aqueous and organic (cyclohexane) phases by centrifugation.
-
Extract and analyze the products from both phases, primarily the organic phase where the epoxides will be concentrated.
Characterization of 1,2,7,8-Diepoxyoctane
The structural confirmation and purity assessment of 1,2,7,8-diepoxyoctane are performed using a combination of spectroscopic and physical methods.
Physical Properties
The physical properties of 1,2,7,8-diepoxyoctane are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | |
| Molecular Weight | 142.20 g/mol | |
| Appearance | Clear colorless to slightly yellow liquid | [6] |
| Boiling Point | 240 °C (lit.) | |
| Melting Point | 7 °C | |
| Density | 0.997 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.445 (lit.) |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification of 1,2,7,8-diepoxyoctane. The key techniques and their expected spectral features are outlined below.
| Technique | Data Source / Expected Features |
| ¹H NMR | Spectral data available on PubChem.[7] |
| ¹³C NMR | Spectral data available on PubChem.[7] |
| Infrared (IR) Spectroscopy | Spectral data available on PubChem and ChemicalBook.[7][8] |
| Mass Spectrometry (MS) | GC-MS data available on PubChem.[7] |
| Raman Spectroscopy | Spectral data available on ChemicalBook.[9] |
Visual Diagrams
Synthesis Workflow
The following diagram illustrates the general workflow for the chemical synthesis of 1,2,7,8-diepoxyoctane from 1,7-octadiene.
Caption: Chemical synthesis workflow for 1,2,7,8-diepoxyoctane.
Characterization Workflow
The logical flow for the characterization of synthesized 1,2,7,8-diepoxyoctane is depicted in the diagram below.
Caption: Logical workflow for the characterization of 1,2,7,8-diepoxyoctane.
References
- 1. benchchem.com [benchchem.com]
- 2. research.lancaster-university.uk [research.lancaster-university.uk]
- 3. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. aem.asm.org [aem.asm.org]
- 5. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,7,8-DIEPOXYOCTANE | 2426-07-5 [chemicalbook.com]
- 7. 1,2:7,8-Diepoxyoctane | C8H14O2 | CID 17048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2,7,8-DIEPOXYOCTANE(2426-07-5)IR [chemicalbook.com]
- 9. 1,2,7,8-DIEPOXYOCTANE(2426-07-5) Raman [m.chemicalbook.com]
